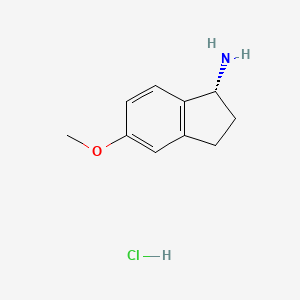
(1R)-1-(2,5-dibromophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two bromine atoms at the 2 and 5 positions, and a hydroxyl group attached to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the ethan-1-ol moiety. One common method involves the bromination of phenylacetic acid derivatives, followed by reduction and subsequent hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethan-1-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dibromoacetophenone.
Reduction: Formation of 2,5-dibromophenylethanol.
Substitution: Formation of 2,5-diaminophenylethanol or 2,5-dithiophenylethanol.
Aplicaciones Científicas De Investigación
(1R)-1-(2,5-dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-ol
- (1R)-1-(2,6-dibromophenyl)ethan-1-ol
- (1R)-1-(3,5-dibromophenyl)ethan-1-ol
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-ol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,5-dibromo substitution pattern may confer distinct properties compared to other isomers, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
2227805-52-7 |
|---|---|
Fórmula molecular |
C8H8Br2O |
Peso molecular |
280 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



